molecular formula C9H21NO B13644102 N-ethyl-4-methoxy-2,2-dimethylbutan-1-amine

N-ethyl-4-methoxy-2,2-dimethylbutan-1-amine

Cat. No.: B13644102
M. Wt: 159.27 g/mol
InChI Key: TXDUMJFHLJFCQK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-methoxy-2,2-dimethylbutan-1-amine typically involves the alkylation of 4-methoxy-2,2-dimethylbutan-1-amine with ethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base like sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution .

Industrial Production Methods

large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-methoxy-2,2-dimethylbutan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce simpler amines .

Mechanism of Action

The mechanism of action of N-ethyl-4-methoxy-2,2-dimethylbutan-1-amine involves its interaction with various molecular targets, including enzymes and receptors. The ethyl and methoxy groups play a crucial role in modulating its activity and binding affinity . The compound can act as a substrate or inhibitor in enzymatic reactions, affecting metabolic pathways .

Properties

Molecular Formula

C9H21NO

Molecular Weight

159.27 g/mol

IUPAC Name

N-ethyl-4-methoxy-2,2-dimethylbutan-1-amine

InChI

InChI=1S/C9H21NO/c1-5-10-8-9(2,3)6-7-11-4/h10H,5-8H2,1-4H3

InChI Key

TXDUMJFHLJFCQK-UHFFFAOYSA-N

Canonical SMILES

CCNCC(C)(C)CCOC

Origin of Product

United States

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